5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine
Description
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine is a heterocyclic organic compound that features a bromine atom at the 5th position of a pyrimidine ring, which is further substituted with a methoxy group linked to a 1-methylpiperidin-3-yl moiety
Properties
IUPAC Name |
5-bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-15-4-2-3-9(7-15)8-16-11-13-5-10(12)6-14-11/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXZVAAUTAYMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine.
Nucleophilic Substitution: The bromine atom at the 5th position of the pyrimidine ring undergoes nucleophilic substitution with a methoxy group. This step often requires the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Piperidine Introduction: The resulting intermediate is then reacted with 1-methylpiperidine under basic conditions to introduce the piperidinyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution Reactions: The methoxy and piperidinyl groups can be modified under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminopyrimidine derivative.
Scientific Research Applications
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(3-methylpiperidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperidine ring.
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: Contains a piperazine ring instead of a piperidine ring.
5-Bromo-2-(bromomethyl)pyrimidine: Lacks the piperidinyl and methoxy groups.
Uniqueness
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a bromine atom at the 5th position of a pyrimidine ring, which is substituted with a methoxy group linked to a 1-methylpiperidin-3-yl moiety. This unique structure influences its interaction with biological targets, making it a valuable compound for various applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. For instance:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurotransmission and offering potential benefits in treating mood disorders or cognitive impairments.
Biological Studies and Applications
This compound has been utilized in several scientific research applications:
Medicinal Chemistry
- Serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and other diseases.
Biochemical Assays
- Functions as a probe or ligand to study receptor-ligand interactions, providing insights into drug design and development.
Material Science
- Investigated for its potential use in developing novel materials with specific electronic or optical properties.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-(3-methylpiperidin-1-yl)pyrimidine | Similar structure but different piperidine substitution | Varies significantly in receptor affinity |
| 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | Contains a piperazine ring instead of piperidine | Different pharmacological profiles |
| 5-Bromo-2-(bromomethyl)pyrimidine | Lacks piperidinyl and methoxy groups | Reduced biological activity compared to the target compound |
The specific substitution pattern of this compound contributes to its distinct chemical reactivity and biological properties, making it a promising candidate for further research.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological contexts:
- Neuropharmacological Studies : Research indicates that this compound may enhance cognitive function by modulating serotonin receptors. In vitro assays demonstrated increased neurotransmitter release in neuronal cultures treated with the compound.
- Anticancer Activity : In cellular models, this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Inflammatory Response Modulation : The compound has shown promise in reducing inflammatory markers in animal models, indicating its potential utility in treating inflammatory diseases.
Q & A
Q. What are the key synthetic strategies for introducing the (1-methylpiperidin-3-yl)methoxy group into pyrimidine derivatives?
The (1-methylpiperidin-3-yl)methoxy moiety can be introduced via nucleophilic substitution or coupling reactions. For example, in analogous compounds like 5-bromo-2-methoxy-pyrimidine (CAS 14001-66-2), methoxy groups are typically added using alkylation with methyl iodide under basic conditions . For bulkier substituents like (1-methylpiperidin-3-yl)methoxy, Mitsunobu reactions or SNAr (nucleophilic aromatic substitution) with pre-functionalized piperidine derivatives may be effective. Ensure inert atmosphere (N₂/Ar) to prevent side reactions, and monitor reaction progress via TLC or HPLC .
Q. How can the purity and identity of 5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine be validated?
Use a combination of analytical techniques:
- NMR : Confirm substitution patterns (e.g., integration ratios for methoxy and piperidine protons).
- HPLC-MS : Verify molecular weight (e.g., expected [M+H]⁺ = 301.1 Da for C₁₁H₁₅BrN₃O) and purity (>95% by area under the curve).
- Elemental Analysis : Match calculated vs. observed C/H/N/Br content (±0.3% tolerance).
- Melting Point : Compare with literature values for structurally similar compounds (e.g., 5-bromo-2-methoxy-pyrimidine melts at 95–98°C) .
Q. What storage conditions are recommended for this compound to ensure stability?
Store under inert gas (argon) at −20°C in a desiccator to prevent hydrolysis of the methoxy group or piperidine oxidation. For short-term use (≤1 month), refrigeration (2–8°C) in airtight, light-resistant vials is acceptable. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions on the pyrimidine ring be addressed?
The bromine atom at position 5 directs electrophilic substitution to position 4 or 5. To achieve selective functionalization at position 2:
- Use directed ortho-metalation : Employ strong bases (e.g., LDA) with coordinating solvents (THF) to deprotonate position 2, followed by quenching with (1-methylpiperidin-3-yl)methanol derivatives.
- Protection/Deprotection : Temporarily block position 5 with a removable group (e.g., SEM-protected amines) before introducing the methoxy-piperidine moiety .
Q. What strategies resolve contradictions in enzymatic inhibition data for analogs of this compound?
Discrepancies in IC₅₀ values may arise from:
- Isomerism : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column) if the piperidine group introduces stereocenters.
- Solubility Effects : Optimize assay buffers (e.g., 1–5% DMSO) to ensure compound solubility without denaturing enzymes.
- Metabolite Interference : Perform LC-MS/MS to detect in situ degradation products during assays .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- ADME Prediction : Use tools like SwissADME to estimate logP (target ~2.5 for blood-brain barrier penetration) and metabolic hotspots (e.g., piperidine N-methylation).
- Docking Studies : Model interactions with target enzymes (e.g., kinases) to prioritize substituents that enhance binding affinity. Validate with SAR data from analogs like 5-bromo-2-(4-methylpiperazinyl)pyrimidine (CAS 141302-36-5) .
Q. What analytical methods are suitable for detecting trace impurities in scaled-up synthesis?
- GC-MS : Identify volatile byproducts (e.g., residual alkyl halides).
- ICP-OES : Quantify heavy metal catalysts (e.g., Pd ≤10 ppm if cross-coupling used).
- NMR with Cryoprobes : Detect impurities at <0.1% levels using ¹³C DEPT or ¹H-¹⁵N HSQC .
Methodological Notes
- Synthetic Optimization : For SNAr reactions, use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to enhance reaction rates.
- Safety : Follow GHS protocols for brominated compounds (e.g., wear nitrile gloves, use fume hoods) .
- Data Validation : Cross-reference spectral data with structurally validated compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine, CAS 760207-87-2) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
